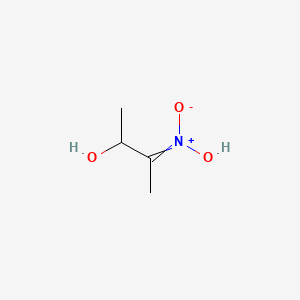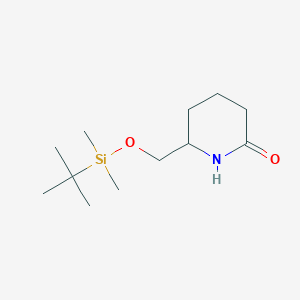
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one is a chemical compound with the molecular formula C12H25NO2Si and a molecular weight of 243.42 g/mol . It is a derivative of piperidin-2-one, a versatile building block for the synthesis of various bioactive molecules and pharmaceutical intermediates . The tert-butyldimethylsilyl (TBS) group serves as a protective group for the hydroxyl functionality, enhancing the compound’s stability and reactivity in synthetic processes .
Méthodes De Préparation
The synthesis of 6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine . The reaction proceeds under mild conditions, usually at room temperature, to form the TBS-protected intermediate . This intermediate can then be further functionalized through various synthetic routes, including alkylation, acylation, and cyclization reactions .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste .
Analyse Des Réactions Chimiques
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with NaBH4 may produce alcohols .
Applications De Recherche Scientifique
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one involves its ability to act as a precursor for the synthesis of bioactive molecules . The TBS group protects the hydroxyl functionality during synthetic transformations, allowing for selective reactions at other sites on the molecule . Upon deprotection, the hydroxyl group can participate in further chemical reactions, leading to the formation of the desired bioactive compounds .
Comparaison Avec Des Composés Similaires
6-(((Tert-butyldimethylsilyl)oxy)methyl)piperidin-2-one can be compared with other similar compounds, such as:
(2R,3S,4S,5S,6R)-2-(((Tert-butyldimethylsilyl)oxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: This compound also contains a TBS-protected hydroxyl group and is used as a building block for the synthesis of complex carbohydrates.
®-1-(2-((Tert-butyldimethylsilyl)oxy)-1-phenylethyl)piperidin-2-one: This compound is a diastereoisomer of this compound and is used in asymmetric synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable intermediate for the synthesis of a wide range of bioactive molecules and pharmaceutical intermediates .
Propriétés
Formule moléculaire |
C12H25NO2Si |
|---|---|
Poids moléculaire |
243.42 g/mol |
Nom IUPAC |
6-[[tert-butyl(dimethyl)silyl]oxymethyl]piperidin-2-one |
InChI |
InChI=1S/C12H25NO2Si/c1-12(2,3)16(4,5)15-9-10-7-6-8-11(14)13-10/h10H,6-9H2,1-5H3,(H,13,14) |
Clé InChI |
IFDPBUZZPGOPJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1CCCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


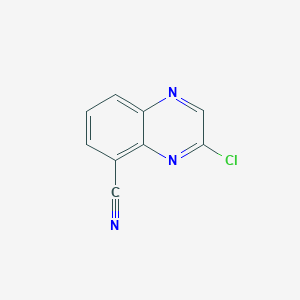

![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
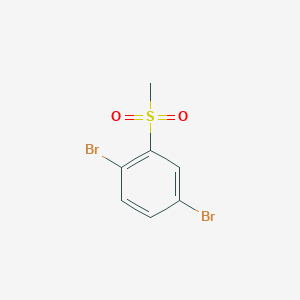
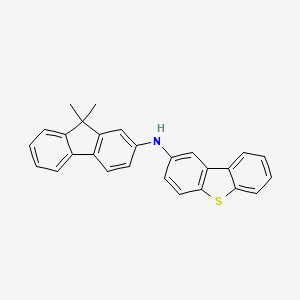
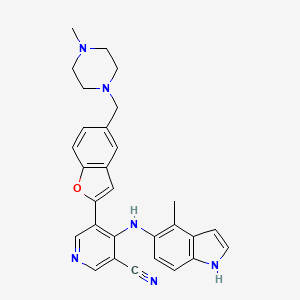
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13970722.png)

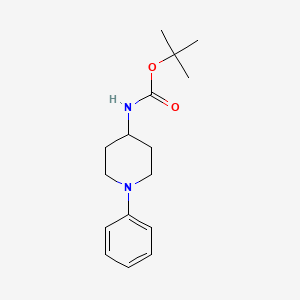
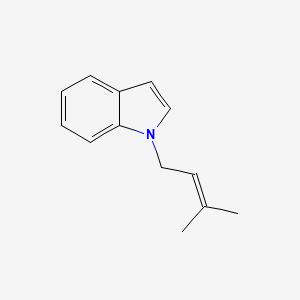
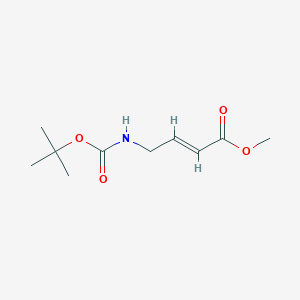
![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)
